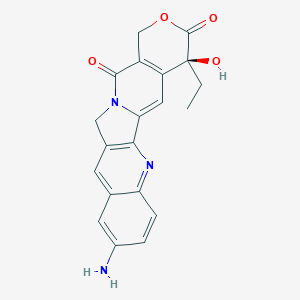

10-Aminocamptothecin

Übersicht

Beschreibung

10-Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .

Wissenschaftliche Forschungsanwendungen

10-Aminocamptothecin has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other camptothecin derivatives.

Biology: It is used to study the inhibition of DNA topoisomerase I and its effects on cellular processes.

Industry: The compound is used in the development of new anticancer drugs and formulations.

Wirkmechanismus

Biochemical Pathways

The primary biochemical pathway affected by 10-Aminocamptothecin is the DNA replication process . By inhibiting topoisomerase I, the compound interferes with the essential function of this enzyme in DNA replication . This leads to the interruption of cell division processes .

Pharmacokinetics

The pharmacokinetic behavior of camptothecin and its derivatives, including this compound, is characterized by a triexponential disposition with a prolonged terminal phase . The total body apparent volume of distribution (Vz) and terminal phase rate constant suggest that the high observed total plasma clearance (CL) may be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released .

Result of Action

The result of this compound’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can lead to the death of rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the physiological environment, as the compound can undergo rapid inactivation due to the opening of the lactone ring at physiological pH . Additionally, the compound’s solubility can affect its bioavailability and thus its efficacy .

Biochemische Analyse

Biochemical Properties

10-Aminocamptothecin exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . By inhibiting this enzyme, this compound interrupts cell division processes .

Cellular Effects

This compound has shown to have significant effects on various types of cells. It has been observed to cause a reduction in both secologanin and camptothecin accumulation, while causing an increase in tryptamine content . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I and DNA complex, resulting in a ternary complex . This complex stabilizes the normally transient DNA-topoisomerase I cleavable complex, leading to DNA damage and ultimately apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits a unique temporal pattern in its effects, with certain effects becoming more pronounced over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the methylerythritol phosphate (MEP) pathway . This pathway is thought to be the major precursor contributor towards camptothecin production .

Transport and Distribution

This compound is transported into the cell by passive diffusion . It is also susceptible to efflux by multidrug resistance proteins, which can alter its distribution within cells and tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 10-Aminocamptothecin can be synthesized through several methods. One common approach involves the nitration of camptothecin to produce 10-nitrocamptothecin, followed by reduction to yield this compound . The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches to enhance yield. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to produce camptothecin and its derivatives in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions: 10-Aminocamptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding nitro derivative.

Reduction: Reduction of camptothecin derivatives can yield this compound.

Substitution: Amino groups in this compound can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid are used.

Reduction: Palladium on carbon (Pd/C) is a common reducing agent.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various camptothecin derivatives with modifications at the amino group, enhancing their pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Camptothecin: The parent compound from which 10-Aminocamptothecin is derived.

9-Aminocamptothecin: Another derivative with similar anticancer properties.

Topotecan and Irinotecan: Synthetic analogs of camptothecin used clinically for cancer treatment.

Uniqueness: this compound is unique due to its specific amino substitution, which enhances its solubility and bioavailability compared to camptothecin. This modification also improves its pharmacokinetic properties, making it a valuable compound for further drug development .

Biologische Aktivität

10-Aminocamptothecin (10-AC) is a derivative of camptothecin, a well-known class of anticancer agents that exert their effects primarily through the inhibition of DNA topoisomerase I. This article provides a comprehensive overview of the biological activity of 10-AC, focusing on its pharmacological properties, cytotoxic effects, and potential clinical applications.

The primary mechanism of action for camptothecin derivatives, including 10-AC, involves the stabilization of the topoisomerase I-DNA complex during DNA replication. This stabilization leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. The lactone form of 10-AC is crucial for its activity; hydrolysis to the carboxylate form results in a significant loss of cytotoxicity .

Pharmacological Properties

10-AC exhibits several pharmacological properties that enhance its anticancer activity:

- Cytotoxicity : Studies indicate that 10-AC has potent cytotoxic effects against various cancer cell lines, including colon (HT-29), breast (MCF-7), and bladder (MGH-U1) cancer cells. The effectiveness is significantly influenced by drug concentration and exposure time, with longer exposure times correlating with increased cell death .

- Solubility and Stability : The solubility of 10-AC can be enhanced through chemical modifications. For example, derivatives with lipophilic moieties at position 7 have shown improved solubility and antitumor activity without compromising stability .

In Vitro Studies

Table 1 summarizes the IC50 values of 10-AC against various cancer cell lines:

These values demonstrate that 10-AC is highly effective in vitro, with IC50 values indicating potent cytotoxicity.

In Vivo Studies

In animal models, particularly xenograft studies, 10-AC has shown significant antitumor activity against colon carcinoma. A Phase II clinical trial involving a continuous intravenous infusion of 9-Aminocamptothecin (a closely related compound) demonstrated promising results, suggesting that similar strategies could be effective for 10-AC .

Case Studies

Several case studies have highlighted the clinical potential of 10-AC:

- Colon Cancer Treatment : A study reported that patients receiving continuous infusion of camptothecin derivatives experienced tumor regression. While specific data on 10-AC was limited, the findings support ongoing investigations into its use in similar treatment regimens .

- Combination Therapies : Research indicates that combining 10-AC with other chemotherapeutic agents may enhance its efficacy. For instance, combinations with fluoropyrimidines have shown improved outcomes in colorectal cancer models .

Challenges and Future Directions

Despite its promising biological activity, several challenges remain in the clinical application of 10-AC:

- Toxicity : While less toxic than some traditional chemotherapeutics, further studies are needed to fully understand the safety profile of 10-AC.

- Drug Delivery : Improving the delivery mechanisms for 10-AC to enhance bioavailability and minimize systemic exposure is crucial. Nanotechnology-based approaches are being explored to improve therapeutic outcomes by targeting drug delivery specifically to tumor cells .

Eigenschaften

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?

A: Yes, this compound demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.

Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like this compound?

A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.